molecular formula C24H20BrN3O B11594121 9-bromo-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

9-bromo-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11594121
M. Wt: 446.3 g/mol
InChI Key: RLCRNUQHQNWOFJ-UHFFFAOYSA-N
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Description

9-BROMO-6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE: is a complex heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound includes a bromine atom at the 9th position and a 2-propoxyphenylmethyl group at the 6th position, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 9-BROMO-6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE typically involves multi-step protocols starting from readily available precursors. One common method involves the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The resulting intermediate is then subjected to further functionalization to introduce the bromine and 2-propoxyphenylmethyl groups.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while coupling reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

Chemistry:

In chemistry, 9-BROMO-6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Biology and Medicine:

This compound has shown promise in biological and medicinal research due to its DNA intercalating properties. It has been studied for its potential anticancer activity, as it can stabilize DNA duplexes and inhibit topoisomerase enzymes . Additionally, it exhibits antiviral properties against viruses such as herpes simplex virus and cytomegalovirus .

Industry:

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable candidate for drug discovery and development .

Mechanism of Action

The primary mechanism of action of 9-BROMO-6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE involves DNA intercalation. This process involves the insertion of the compound between DNA base pairs, which disrupts the normal function of the DNA helix . This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells such as cancer cells. The compound also interacts with topoisomerase enzymes, further inhibiting DNA replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20BrN3O

Molecular Weight

446.3 g/mol

IUPAC Name

9-bromo-6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H20BrN3O/c1-2-13-29-22-10-6-3-7-16(22)15-28-21-12-11-17(25)14-18(21)23-24(28)27-20-9-5-4-8-19(20)26-23/h3-12,14H,2,13,15H2,1H3

InChI Key

RLCRNUQHQNWOFJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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